2-cyclopropyl-6-phenylpyrazine chemical structure and physical properties
2-cyclopropyl-6-phenylpyrazine chemical structure and physical properties
Technical Whitepaper: Structural Elucidation, Rational Synthesis, and Applications of 2-Cyclopropyl-6-phenylpyrazine
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the selection of a core pharmacophore dictates both the biological efficacy and the pharmacokinetic profile of a drug candidate. The compound 2-cyclopropyl-6-phenylpyrazine () represents a highly optimized, privileged structural motif. As a Senior Application Scientist, I have observed that 2,6-disubstituted pyrazines offer a unique balance of electron deficiency, metabolic stability, and predictable hydrogen-bonding capacity. This whitepaper deconstructs the physicochemical properties, details a self-validating synthetic workflow, and explores the mechanistic applications of this specific pyrazine scaffold in kinase inhibition.
Molecular Architecture and Physicochemical Profiling
The structural genius of 2-cyclopropyl-6-phenylpyrazine lies in its tripartite architecture:
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The Pyrazine Core: Acts as an electron-deficient aromatic system and a dual hydrogen-bond acceptor. It lowers the overall lipophilicity compared to a benzene ring, improving aqueous solubility while resisting oxidative metabolism.
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The Phenyl Substituent (C6): Provides necessary lipophilic bulk for stacking or hydrophobic interactions within deep protein binding pockets.
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The Cyclopropyl Group (C2): This is a critical functionalization. Cyclopropyl rings possess partial alkene-like character due to their strained "bent bonds" (Walsh orbitals). They provide steric bulk similar to an isopropyl group but with significantly greater metabolic stability against cytochrome P450-mediated aliphatic hydroxylation.
To facilitate compound tracking and structural validation, the quantitative physicochemical properties are summarized below.
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 2-cyclopropyl-6-phenylpyrazine |
| CAS Registry Number | 1245648-40-1 |
| Molecular Formula | C13H12N2 |
| Molecular Weight | 196.25 g/mol |
| Exact Mass | 196.0998 Da |
| Hydrogen Bond Acceptors | 2 (Pyrazine nitrogens) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
| Typical Appearance | Solid |
Synthetic Methodologies: A Rational, Self-Validating Approach
Synthesizing asymmetrical 2,6-disubstituted pyrazines requires strict regiocontrol. The most robust approach utilizes sequential Suzuki-Miyaura cross-coupling reactions starting from commercially available 2,6-dichloropyrazine.
Experimental Causality and Catalyst Selection
The first coupling with phenylboronic acid is highly reactive due to the electron-withdrawing nature of the two chlorine atoms on the pyrazine ring. To prevent over-coupling (forming 2,6-diphenylpyrazine), we strictly control the stoichiometry (1.0 eq) and use a mild catalyst like Pd(dppf)Cl₂. The resulting intermediate, 2-chloro-6-phenylpyrazine (1[1]), is electronically deactivated, making the second coupling more challenging.
For the second step, cyclopropylboronic acid is notoriously prone to protodeboronation (degradation before coupling). Therefore, we must switch to a highly active, electron-rich catalyst system (e.g., Pd(OAc)₂ with RuPhos) and a strong base (K₃PO₄) to accelerate the transmetalation step, outcompeting the degradation pathway.
Workflow for the regioselective synthesis of 2-cyclopropyl-6-phenylpyrazine.
Step-by-Step Protocol & In-Process Controls
Step 1: Mono-arylation (Synthesis of 2-chloro-6-phenylpyrazine)
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Setup: Charge a dry Schlenk flask with 2,6-dichloropyrazine (1.0 eq), phenylboronic acid (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Solvent/Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).
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Reaction: Heat the biphasic mixture to 70°C for 4 hours under nitrogen.
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Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak disappears and the intermediate mass ( ) dominates. If the peak (diphenyl by-product) exceeds 5%, lower the temperature to 60°C in the next iteration.
Step 2: Cyclopropylation (Synthesis of Target Compound)
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Setup: Charge a flask with the purified 2-chloro-6-phenylpyrazine (1.0 eq), cyclopropylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), RuPhos (0.1 eq), and K₃PO₄ (3.0 eq).
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Solvent: Add degassed toluene/water (10:1 v/v).
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Reaction: Heat at 100°C for 12 hours under a strict inert atmosphere.
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Self-Validation Check: Analyze via LC-MS targeting . Following silica gel chromatography (Hexanes/EtOAc), validate the structure via ¹H NMR: ensure the presence of the distinct cyclopropyl multiplet at ~0.8-1.2 ppm and the two highly deshielded pyrazine aromatic protons at ~8.4-8.9 ppm.
Mechanistic Insights: Pyrazines in Kinase Inhibition
Derivatives of the 2-cyclopropyl-6-phenylpyrazine scaffold are heavily utilized in pharmaceutical development, particularly in oncology and immunology. By introducing functional groups (such as an amino group at the 3-position and a carboxamide at the 2-position), the scaffold transforms into a potent kinase inhibitor.
A prime example is 3-Amino-N-cyclopropyl-6-phenyl-2-pyrazinecarboxamide , a complex derivative built upon this core geometry. It exhibits high binding affinity for specific kinase active sites, disrupting phosphorylation cascades that drive cell proliferation and survival (2[2]). The pyrazine nitrogens act as critical hydrogen bond acceptors for the hinge region of the kinase, while the cyclopropyl and phenyl groups lock the molecule into the optimal conformational space within the hydrophobic pockets.
Mechanism of action for pyrazine-based kinase inhibitors disrupting cell survival.
The logic of using the cyclopropyl group in these inhibitors is twofold: it provides the necessary steric repulsion to enforce a specific dihedral angle between the pyrazine core and the interacting protein residues, and it resists the rapid degradation typically seen with linear alkyl chains in in vivo models.
References
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Howeipharm. "CAS 1245648-40-1 | 2-Cyclopropyl-6-phenylpyrazine, ≥95%". Howeipharm Chemical Catalog. Available at:[Link]
